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Compound of Interest

Compound Name: 1-(2-Bromothiazol-5-yl)ethanone

Cat. No.: B1527646

An In-Depth Technical Guide to 1-(2-Bromothiazol-5-yl)ethanone: Properties, Synthesis, and
Reactivity for Advanced Research

Introduction

1-(2-Bromothiazol-5-yl)ethanone, with CAS Number 1161776-13-1, is a pivotal heterocyclic
building block in the fields of medicinal chemistry and materials science.[1][2][3] Its structure,
featuring a thiazole ring substituted with a reactive bromine atom at the 2-position and an
acetyl group at the 5-position, offers a versatile scaffold for the synthesis of complex molecular
architectures. The electron-deficient nature of the thiazole ring, combined with the distinct
reactivity of its substituents, makes this compound a valuable precursor for developing novel
pharmaceutical agents and functional organic materials. This guide provides a comprehensive
overview of its chemical properties, synthetic methodologies, and key transformations, offering
a technical resource for researchers and drug development professionals.

PART 1: Physicochemical and Spectroscopic Profile

The fundamental properties of 1-(2-Bromothiazol-5-yl)ethanone are critical for its handling,
reaction setup, and analytical characterization. These properties are summarized below.

Physicochemical Data

A compilation of key physical and chemical data for 1-(2-Bromothiazol-5-yl)ethanone is
presented in Table 1. The predicted values offer a reliable estimation for experimental planning.
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Property Value Reference
CAS Number 1161776-13-1 [1][21[3]
Molecular Formula CsH4aBrNOS [11[2][3]
Molecular Weight 206.06 g/mol [11[3114]
IUPAC Name 1-(2-bromo-1,3-thiazol-5- ae

yl)ethanone

Physical Form

White to Yellow Solid or Semi-

solid

[5]

Predicted Density

1.719 + 0.06 g/cm?3

[6]

Predicted Boiling Point

263.8+£13.0 °C

[6]

Predicted pKa

-1.23+0.10

[1](6]

Storage

Inert atmosphere (Argon or
Nz), 2-8°C

[5](6]

InChl Key

XGHAHIKODQEJTA-
UHFFFAOYSA-N

[1]5]

Canonical SMILES

CC(=0)C1=CN=C(S1)Br

[1]3]

Spectroscopic Characteristics

Detailed spectroscopic analysis is essential for confirming the identity and purity of 1-(2-

Bromothiazol-5-yl)ethanone. While specific experimental spectra are proprietary to

manufacturers, a predicted profile can be derived from its structure and data from analogous

compounds.

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be

simple. A singlet for the thiazole proton (C4-H) would likely appear in the aromatic region (&

8.0-8.5 ppm), significantly downfield due to the deshielding effects of the electronegative

sulfur and nitrogen atoms and the adjacent carbonyl group. The methyl protons of the acetyl

group would appear as a sharp singlet further upfield (& 2.6-2.8 ppm).
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e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show five distinct
carbon signals. The carbonyl carbon (C=0) would be the most downfield signal (& > 190
ppm). The thiazole ring carbons would appear in the aromatic region, with C2 (bearing the
bromine) and C5 (bearing the acetyl group) being significantly deshielded. The methyl
carbon would be the most upfield signal.

e Mass Spectrometry (MS): The mass spectrum would prominently feature the molecular ion
peak [M]* and [M+2]* in an approximate 1:1 ratio, which is the characteristic isotopic pattern
for a compound containing one bromine atom.

« Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=0 stretch for the
ketone at approximately 1680-1700 cm~* and various C=C and C=N stretching frequencies
characteristic of the thiazole ring in the 1400-1600 cm~1 region.

PART 2: Synthesis and Purification

The synthesis of 1-(2-Bromothiazol-5-yl)ethanone can be approached through several
routes, typically involving the construction or modification of the thiazole core. A common and
effective strategy involves the acylation of a pre-formed 2-bromothiazole.

Proposed Synthetic Workflow: Friedel-Crafts Acylation

The most direct synthesis is the Friedel-Crafts acylation of 2-bromothiazole. Thiazoles can
undergo electrophilic substitution, and while the 2-position is generally deactivated by the
adjacent heteroatoms, acylation at the 5-position is feasible under appropriate conditions.
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Caption: Synthetic workflow for 1-(2-Bromothiazol-5-yl)ethanone.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative procedure for the synthesis via Friedel-Crafts
acylation.

e Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, reflux condenser, and nitrogen inlet, add 2-bromothiazole (1.0 eq). Dissolve it in a
suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).

» Catalyst Addition: Cool the solution to 0°C in an ice bath. Carefully add the Lewis acid
catalyst, such as aluminum chloride (AICI3) (1.2 eq), portion-wise to manage the exothermic
reaction.

e Acylation: While maintaining the temperature at 0°C, add acetic anhydride (1.1 eq) dropwise
to the stirring suspension.

o Reaction Progression: After the addition is complete, allow the mixture to warm to room
temperature and then heat to reflux. Monitor the reaction progress using Thin Layer
Chromatography (TLC).
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o Work-up: Once the reaction is complete, cool the mixture back to 0°C and quench it by
slowly pouring it over crushed ice and concentrated HCI.

o Extraction: Transfer the mixture to a separatory funnel and extract the product with an
organic solvent (e.g., ethyl acetate or dichloromethane).

e Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate
(NaHCO:s) solution and brine.

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na=S0a),
filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Protocol

The crude product is typically purified by column chromatography on silica gel.
o Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

e Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a
gradient of ethyl acetate in hexanes).

o Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the
column with the chosen solvent system, collecting fractions.

e Analysis: Monitor the fractions by TLC to identify those containing the pure product.

« |solation: Combine the pure fractions and remove the solvent under reduced pressure to
yield purified 1-(2-Bromothiazol-5-yl)ethanone.

PART 3: Chemical Reactivity and Synthetic Utility

The synthetic value of 1-(2-Bromothiazol-5-yl)ethanone lies in the orthogonal reactivity of its
functional groups. The C2-bromo substituent is an excellent handle for palladium-catalyzed
cross-coupling reactions, while the acetyl group allows for a wide range of classical ketone
chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

© 2025 BenchChem. All rights reserved. 5/15 Tech Support


https://www.benchchem.com/product/b1527646?utm_src=pdf-body
https://www.benchchem.com/product/b1527646?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

The bromine atom at the C2 position of the thiazole ring is highly susceptible to oxidative
addition to a Palladium(0) complex, initiating several powerful C-C bond-forming reactions.

The Suzuki-Miyaura reaction is a versatile method for forming biaryl or vinyl-aryl structures by
coupling the bromothiazole with an organoboron species.[7][8] This reaction is fundamental in

constructing complex molecules in drug discovery.[9][10]

R-X
(Bromothiazole)

/

Catalytichycle

Base

ey (e.g., K2CO3)

Oxidative
Addition

R3-B(OR?)2

1 -
(Boronic Acid/Ester) R-Pd(Il)L2-X

uctive
nation

[R1-Pd(Il)L2-OR?]*

Transmetalation

RI-Pd(Il)L2-R?

Rl_R3
(Coupled Product

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/15 Tech Support


https://en.wikipedia.org/wiki/Suzuki_reaction
https://www.masterorganicchemistry.com/2016/03/10/the-heck-suzuki-and-olefin-metathesis-reactions/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5788167/
https://pubmed.ncbi.nlm.nih.gov/19624105/
https://www.benchchem.com/product/b1527646?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling

e Setup: In a Schlenk tube, combine 1-(2-Bromothiazol-5-yl)ethanone (1.0 eq), the desired
arylboronic acid (1.2-1.5 eq), and a base such as K2COs or Cs2C0Os (2.0-3.0 eq).[11]

o Catalyst Addition: Add a palladium catalyst, for example, Pd(PPhs)4 (2-5 mol%) or a
combination of Pd(OAc)2 and a suitable phosphine ligand.[12]

e Solvent and Degassing: Add a solvent system, typically a mixture like 1,4-dioxane/water or
DMF.[11] Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

e Reaction: Heat the reaction mixture to 80-100°C under an inert atmosphere until the starting
material is consumed (monitored by TLC or LC-MS).

o Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the
organic layer with brine, dry over Na=SOa4, and concentrate to give the crude product for
purification.

The Heck reaction couples the bromothiazole with an alkene to form a substituted alkene,
providing a powerful tool for C-C bond formation.[13][14]
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e Setup: Combine 1-(2-Bromothiazol-5-yl)ethanone (1.0 eq), the alkene (1.5 eq), a palladium
source like Pd(OAc)z (2-5 mol%), and a phosphine ligand (e.g., P(o-tol)s) in a sealable
reaction vessel.[8]

e Solvent and Base: Add a polar aprotic solvent such as DMF or acetonitrile, followed by an
organic base like triethylamine (NEts) (2.0 eq).[15]

o Reaction: Seal the vessel and heat to 80-120°C. The reaction is typically complete within a

few hours.

o Work-up: After cooling, filter the mixture to remove palladium black and salts. Dilute the
filtrate with water and extract with an appropriate solvent. Wash, dry, and concentrate the

organic phase before purification.

This reaction is used to couple the bromothiazole with a terminal alkyne, yielding a substituted
alkyne. It requires both palladium and copper(l) catalysts.[16][17] This method is invaluable for
synthesizing conjugated systems.[18]

© 2025 BenchChem. All rights reserved. 9/15 Tech Support


https://www.benchchem.com/product/b1527646?utm_src=pdf-body
https://www.masterorganicchemistry.com/2016/03/10/the-heck-suzuki-and-olefin-metathesis-reactions/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6263193/
https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://pmc.ncbi.nlm.nih.gov/articles/PMC6644404/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Cu(l)-R?

/Copper Cycle\

Deprotonation
by Base

R1-X

(Bromothiazole)

-

. N\
Palladiym Cycle
Y
Pd(0)L2
Oxidative
Addition
Reductive
Rl Elimination
Transmetalation
R1-Pd(Il)L2-R2
J

!

Rl_RZ
(Coupled Alkyne

Click to download full resolution via product page

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Protocol: Sonogashira Coupling
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Setup: To a Schlenk flask, add 1-(2-Bromothiazol-5-yl)ethanone (1.0 eq), a palladium
catalyst like Pd(PPhs)2Cl2 (2-5 mol%), and a copper(l) co-catalyst such as Cul (1-5 mol%).
[19]

Reagents: Add the terminal alkyne (1.2 eq).

Solvent and Base: Dissolve the components in a solvent like THF or DMF, and add an amine
base (e.g., NEts or diisopropylamine), which often serves as both the base and part of the
solvent system.[19]

Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle
heating until the reaction is complete.

Work-up: Quench the reaction with aqueous ammonium chloride, extract with an organic
solvent, wash, dry, and concentrate. Purify by column chromatography.

Reactivity of the Acetyl Group

The ketone functionality at the C5 position is a gateway to numerous derivatives.

Claisen-Schmidt Condensation: Reaction with an aldehyde in the presence of a base (e.g.,
NaOH or KOH) yields an a,B-unsaturated ketone (a chalcone derivative). These compounds
are common scaffolds in medicinal chemistry.[20]

a-Halogenation: The methyl protons are acidic and can be replaced with a halogen (e.g., via
bromination with Brz in acetic acid), producing a reactive a-haloketone intermediate.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like
sodium borohydride (NaBHa).

PART 4: Applications in Drug Discovery

The 1-(2-Bromothiazol-5-yl)ethanone scaffold is a precursor to a variety of biologically active
molecules. Derivatives have shown potential as immunosuppressive and immunostimulatory
agents.[4] Furthermore, significant research has demonstrated that compounds derived from
this core exhibit potent cytotoxicity against various cancer cell lines, highlighting its promise as
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a multipotent therapeutic agent.[4] Its utility as a building block allows for the systematic
exploration of chemical space in the search for new drug candidates.

1-(2-Bromothiazol-5-yl)ethanone
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Caption: Role as a scaffold for diverse bioactive compounds.

PART 5: Safety and Handling

Proper handling of 1-(2-Bromothiazol-5-yl)ethanone is crucial. It is classified as a hazardous

substance.
Hazard Class GHS Code Description Reference
Acute Toxicity, Oral H302 Harmful if swallowed [5][21]
Skin Irritation H315 Causes skin irritation [51[21]
o Causes serious eye
Eye Irritation H319 S [51[21]
irritation
, o May cause respiratory
Respiratory Irritation H335 [5][21]

irritation

Precautionary Measures:
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e Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

o Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and
a lab coat.[21]

e Handling: Avoid breathing dust, fumes, or vapor. Do not eat, drink, or smoke when using this
product. Wash hands thoroughly after handling.[21][22]

o Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere.[5]

[6]

» Disposal: Dispose of contents and container in accordance with local, regional, and national
regulations.[21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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